molecular formula C12H16N4O4 B12400219 (2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B12400219
M. Wt: 280.28 g/mol
InChI Key: XHWRGILBOVPBLO-QGQSHSGRSA-N
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Description

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol is a complex organic compound known for its significant role in various biochemical processes. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol involves multiple steps, starting from simple precursors. The synthetic route typically includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the purine base: The purine base, 6-methylpurine, is introduced through a glycosylation reaction.

    Functional group modifications: The hydroxymethyl and methyl groups are introduced through selective functional group transformations.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Use of catalysts: Catalysts are employed to enhance reaction rates and selectivity.

    Purification techniques: Advanced purification techniques, such as chromatography, are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the oxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the oxolane ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include modified nucleosides with altered functional groups, which can have different biological activities.

Scientific Research Applications

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure.

    2’,3’-dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.

    6-methyladenosine: A modified nucleoside found in RNA.

Uniqueness

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other nucleosides.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9?,11-,12+/m1/s1

InChI Key

XHWRGILBOVPBLO-QGQSHSGRSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@](C([C@H](O3)CO)O)(C)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O

Origin of Product

United States

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